1-(2-Cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl)-3-phenylurea
Description
1-(2-Cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl)-3-phenylurea is a urea derivative characterized by a phenylurea backbone substituted with a multifunctional ethyl group. This substituent includes a cyclopropyl ring, a furan-2-yl moiety, and a hydroxyl group, conferring structural complexity.
Properties
IUPAC Name |
1-[2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl]-3-phenylurea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O3/c19-15(18-13-5-2-1-3-6-13)17-11-16(20,12-8-9-12)14-7-4-10-21-14/h1-7,10,12,20H,8-9,11H2,(H2,17,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTXAOAPKASRURX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(CNC(=O)NC2=CC=CC=C2)(C3=CC=CO3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(2-Cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl)-3-phenylurea typically involves multiple steps:
Formation of the cyclopropyl-furan intermediate: This step involves the reaction of cyclopropyl bromide with furan in the presence of a base such as sodium hydride.
Hydroxyethylation: The intermediate is then reacted with ethylene oxide to introduce the hydroxyethyl group.
Urea formation: Finally, the hydroxyethyl intermediate is reacted with phenyl isocyanate to form the desired phenylurea compound.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.
Chemical Reactions Analysis
1-(2-Cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl)-3-phenylurea undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used. For example, lithium aluminum hydride can reduce the carbonyl group to an alcohol.
Substitution: The phenylurea moiety can undergo nucleophilic substitution reactions, where the phenyl group is replaced by other nucleophiles such as amines or thiols.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and temperature control to optimize reaction rates and yields. Major products formed from these reactions include various substituted ureas and alcohols.
Scientific Research Applications
1-(2-Cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl)-3-phenylurea has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets such as enzymes and receptors.
Materials Science: It is explored for its use in the development of novel materials with specific properties, such as enhanced thermal stability or conductivity.
Biological Studies: Researchers investigate its effects on cellular processes and its potential as a tool for studying biochemical pathways.
Mechanism of Action
The mechanism of action of 1-(2-Cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl)-3-phenylurea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to form hydrogen bonds and hydrophobic interactions with these targets, modulating their activity. Pathways involved may include inhibition of enzyme activity or alteration of receptor signaling, depending on the specific biological context.
Comparison with Similar Compounds
Comparative Analysis with Analogous Compounds
Structural and Physicochemical Properties
The table below summarizes key differences between the target compound and structurally similar analogs:
Key Observations:
- The bromoethyl substituent in ’s compound introduces higher reactivity due to bromine, whereas the target’s hydroxyethyl group may improve aqueous solubility . ’s triazolo-triazine derivatives incorporate a rigid heterocyclic core absent in the target compound, which could enhance binding affinity to biological targets .
Biological Activity
1-(2-Cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl)-3-phenylurea is a synthetic compound characterized by its unique structural features, including a cyclopropyl group, a furan moiety, and a phenylurea framework. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the realms of neuroprotection and enzyme inhibition.
Chemical Structure
The chemical structure of the compound can be represented as follows:
The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. It is believed to modulate specific enzyme activities and receptor interactions, which can lead to therapeutic effects. Key mechanisms include:
- Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways, potentially affecting neurotransmitter levels and signaling.
- Receptor Modulation : It could interact with receptors that play roles in taste modulation and other physiological processes, enhancing sensory perception.
Neuroprotective Effects
Research indicates that furan-containing compounds exhibit neuroprotective properties. They are known to scavenge free radicals and mitigate oxidative stress, which is crucial in neurodegenerative conditions such as Alzheimer's and Parkinson's diseases. The specific actions include:
- Antioxidant Activity : Reducing oxidative damage in neuronal cells.
- Anti-inflammatory Properties : Modulating inflammatory pathways that contribute to neurodegeneration .
Enzyme Inhibition Studies
In vitro studies have demonstrated the compound's potential to inhibit various enzymes. For instance:
- Acetylcholinesterase (AChE) : The compound's structural features may allow it to bind effectively to AChE, leading to increased levels of acetylcholine, which is beneficial for cognitive functions.
- Butyrylcholinesterase (BChE) : Similar inhibitory effects on BChE have been observed, which could further enhance cholinergic signaling .
Study 1: Neuroprotective Effects
A study investigating the neuroprotective potential of furan derivatives highlighted that compounds similar to this compound showed significant protective effects against oxidative stress-induced neuronal cell death. These findings suggest that the compound could be explored further for its therapeutic potential in neurodegenerative diseases .
Study 2: Enzyme Inhibition
Another study assessed various compounds for their inhibitory effects on AChE and BChE. The results indicated that certain derivatives exhibited IC50 values in the low micromolar range, suggesting potent inhibitory activity. This positions this compound as a candidate for further exploration in treating cognitive disorders .
Comparative Analysis
To understand the distinct biological activities of this compound, it is essential to compare it with structurally similar compounds. The following table summarizes key differences:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| This compound | Cyclopropyl, Furan, Phenylurea | Neuroprotective, Enzyme Inhibition |
| N-(2-(furan-2-yl)-2-hydroxyethyl)benzenesulfonamide | Furan, Benzenesulfonamide | Antimicrobial |
| N-(3-chlorophenyl)-2-(4-methyl-6-oxopyrimidin-1(6H)-yl)acetamide | Chlorophenyl, Pyrimidinone | Anticancer |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
